N-cyclopentyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
N-cyclopentyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-2-11-14-15-12-8-7-10(16-17(11)12)13-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBOUUGYVLUGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazine derivative with a suitable diketone, followed by cyclization to form the triazolo-pyridazine ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-cyclopentyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, which are crucial for its biological activity .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Notes:
Key Observations :
Table 3: Pharmacological Profiles
Biological Activity
N-cyclopentyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core structure, which is known for its diverse biological activities. The structural formula can be represented as follows:
Research indicates that compounds in the triazolo class often act as positive allosteric modulators of various receptors. Specifically, this compound may influence metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders. This modulation can enhance synaptic transmission and neuroprotection.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
- Neuroprotective Effects : In vitro studies have shown that this compound exhibits neuroprotective properties against excitotoxicity in neuronal cell cultures.
- Antidepressant Activity : Animal models suggest that it may have antidepressant-like effects due to its action on mGluRs.
- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, which could be beneficial in treating neuroinflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Protection against excitotoxicity | |
| Antidepressant | Antidepressant-like effects | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Neuroprotection in Cell Cultures
A study conducted on cultured neurons exposed to glutamate showed that this compound significantly reduced cell death compared to control groups. The mechanism was attributed to enhanced mGluR signaling pathways that promote cell survival.
Case Study 2: Behavioral Studies in Rodents
In a rodent model of depression, administration of the compound resulted in decreased immobility time in forced swim tests, indicating an antidepressant effect. This aligns with the hypothesis that modulation of glutamate receptors can influence mood regulation.
Q & A
Q. Basic Research Focus
- Antiproliferative Assays : Cell viability assays (e.g., MTT) using cancer cell lines (IC₅₀ values reported in µM range) .
- Kinase Inhibition : Fluorescence polarization assays for bromodomain inhibitors (e.g., BRD4 BD1 binding with IC₅₀ ~1–10 µM) .
- Thrombin Inhibition : Enzymatic assays (e.g., chromogenic substrates), though substitutions may abolish activity (Ki >300 µM in related compounds) .
How can structure-activity relationships (SAR) guide the optimization of bromodomain inhibition?
Advanced Research Focus
Substituents at the 3-position (e.g., trifluoromethyl, cyclopropyl) significantly impact BRD4 binding. For example:
Q. Advanced Research Focus
- Glide/AutoDock Vina : Used to predict binding poses of triazolo-pyridazine derivatives in BRD4’s acetyl-lysine binding site .
- Filtering for CH–O interactions : Identifies non-classical hydrogen bonds in kinase hinge regions (e.g., PIM1 inhibitors) .
- MM-GBSA calculations : Estimate binding free energies for SAR refinement .
How to optimize reaction conditions for scale-up synthesis?
Q. Advanced Research Focus
- DoE (Design of Experiments) : Screen temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst ratios.
- Inline Analytics : Use FTIR or HPLC to monitor reaction progress.
- Green Chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer processing .
What pharmacokinetic studies are needed for preclinical development?
Q. Advanced Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
